molecular formula C7H5Cl3O2S B580349 4,5-Dichloro-2-methylbenzenesulfonyl chloride CAS No. 1215295-88-7

4,5-Dichloro-2-methylbenzenesulfonyl chloride

Cat. No.: B580349
CAS No.: 1215295-88-7
M. Wt: 259.525
InChI Key: TYZBDEJHZYVWRM-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O2S and a molecular weight of 259.54 g/mol . This compound is a derivative of benzenesulfonyl chloride, characterized by the presence of two chlorine atoms and a methyl group on the benzene ring. It is primarily used in chemical research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-methylbenzenesulfonyl chloride typically involves the chlorination of 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: Sulfonamides and sulfonic acids.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Reagent for Functionalization: The compound is widely used as a reagent in organic synthesis to introduce sulfonyl chloride groups into various substrates. This process allows for the formation of sulfonamides and other derivatives that are crucial in medicinal chemistry .
  • Polymer Chemistry: It acts as a catalyst in polymerization reactions, particularly in the synthesis of sulfonated polymers. These materials are essential for applications in fuel cells and membranes due to their ionic conductivity .

2. Medicinal Chemistry:

  • Antimicrobial Activity: Research indicates that derivatives of 4,5-Dichloro-2-methylbenzenesulfonyl chloride exhibit significant antibacterial and antifungal properties. These compounds have been studied for their efficacy against various pathogens, contributing to the development of new antimicrobial agents .
  • Anticancer Research: Compounds derived from this sulfonyl chloride have shown promising results in anticancer studies. For instance, certain derivatives demonstrated significant cytotoxic effects against cancer cell lines, indicating potential therapeutic applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of novel chalcone derivatives containing sulfonamide moieties derived from this compound. The results indicated that these compounds significantly inhibited cell proliferation in human cancer cell lines (e.g., HeLa and AGS) with IC50 values ranging from 0.89 to 9.63 µg/mL. Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis through mitochondrial membrane depolarization and activation of caspases .

Case Study 2: Polymer Synthesis

In another investigation, this compound was utilized as a catalyst for synthesizing sulfonated polyethersulfone membranes. These membranes exhibited enhanced ionic conductivity and thermal stability, making them suitable for applications in fuel cells. The study highlighted the compound's role in improving the performance characteristics of polymeric materials used in energy applications .

Safety and Toxicity Considerations

While this compound has numerous beneficial applications, it is essential to consider its safety profile. The compound is classified as hazardous due to potential cytotoxicity and genotoxicity. Exposure may lead to adverse health effects; therefore, proper handling protocols must be implemented during its use in laboratory settings .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-methylbenzenesulfonyl chloride is unique due to the presence of two chlorine atoms at specific positions on the benzene ring. This structural feature enhances its reactivity and allows for selective functionalization in organic synthesis. The compound’s versatility and reactivity make it a valuable reagent in various scientific and industrial applications .

Biological Activity

4,5-Dichloro-2-methylbenzenesulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and antimicrobial effects. The findings are supported by data tables and case studies from recent research.

This compound is characterized by the following chemical structure:

C7H6Cl2O2S\text{C}_7\text{H}_6\text{Cl}_2\text{O}_2\text{S}

This compound features a sulfonyl chloride functional group, which is significant for its reactivity and biological interactions.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study assessed various derivatives against human cancer cell lines, demonstrating notable cytotoxic effects.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of sulfonamide derivatives, including this compound, the following IC50 values were observed:

CompoundCell LineIC50 (µg/mL)
4HeLa0.89
5AGS9.63
6HL-601.52

The compound demonstrated the ability to induce cell cycle arrest in the subG0 phase, leading to increased apoptosis rates. Specifically, at a concentration of 10 µg/mL, late apoptotic cells were recorded at approximately 49.90% ± 2.07% .

The mechanisms underlying the anticancer activity of this compound involve:

  • Cell Cycle Arrest : The compound significantly increased the percentage of cells in the subG0 phase from 2.05% ± 0.35% (control) to 27.1% ± 0.87% at higher concentrations.
  • Mitochondrial Membrane Depolarization : This effect was linked to the activation of caspases -8 and -9, indicating a pathway towards apoptosis.
  • Radical Scavenging Activity : The compound also exhibited antioxidant properties by inhibiting DPPH and ABTS radicals .

Enzyme Inhibition

The sulfonamide moiety in this compound allows it to interact with various enzymes through electrostatic and noncovalent interactions. Notably, it has been shown to inhibit:

  • Tyrosinase : Relevant in melanin production and potential skin-related disorders.
  • α-glucosidase : Implicated in carbohydrate metabolism and diabetes management.

Inhibition studies revealed IC50 values for enzyme inhibition that were comparable to known inhibitors such as oleanolic acid .

Antimicrobial Activity

The biological evaluation of sulfonamide derivatives has also highlighted their antimicrobial potential. Research indicates that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

A comparative analysis showed that derivatives exhibited varying degrees of antibacterial activity:

CompoundBacterial StrainZone of Inhibition (mm)
4E. coli15
5S. aureus18

These results suggest that modifications on the sulfonamide structure can enhance antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4,5-dichloro-2-methylbenzenesulfonyl chloride, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves sulfonation of 4,5-dichloro-2-methylbenzene followed by chlorination. Reaction efficiency can be optimized by controlling stoichiometry (e.g., excess chlorinating agent like PCl₅) and temperature (typically 60–80°C). Monitoring via TLC (e.g., Hex:EtOAc, 6:1) ensures completion, with yields improved by inert atmosphere conditions to minimize hydrolysis .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Store in a desiccator under anhydrous conditions at 2–8°C to avoid moisture-induced decomposition. Conduct regular glove integrity checks and implement fume hoods for ventilation during handling .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key spectral features interpreted?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 2.59 ppm (s, 3H) confirm the methyl group, while aromatic protons appear as singlets (δ 7.39 and 8.10 ppm) due to electron-withdrawing substituents .
  • MS : A [M-H]⁻ peak at m/z 294 confirms molecular weight. TLC (Rf = 0.45 in Hex:EtOAc) verifies purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-deficient sulfonyl group’s interaction with nucleophiles. Analyze LUMO maps to identify reactive sites and compare with experimental kinetics. Validate predictions using Hammett substituent constants for chlorine’s electron-withdrawing effects .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during sulfonamide synthesis?

  • Methodological Answer :

  • Controlled Reagent Ratios : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to minimize unreacted starting material.
  • Byproduct Analysis : Employ HPLC-MS to identify impurities (e.g., hydrolyzed sulfonic acid) and adjust reaction conditions (e.g., drier solvents or lower temperatures) .

Q. How does the steric and electronic influence of substituents affect the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : Steric hindrance from the methyl group slows nucleophilic attack at the ortho position, while electron-withdrawing chlorines enhance sulfonyl chloride reactivity. Compare kinetic studies with analogs (e.g., 4-methyl vs. 4,5-dichloro derivatives) using Arrhenius plots to quantify activation energies .

Q. Data Validation and Experimental Design

Q. What methodologies ensure reproducibility in synthesizing derivatives like N-tert-butyl-4,5-dichloro-2-methylbenzenesulfonamide?

  • Methodological Answer : Standardize protocols by pre-drying glassware, using anhydrous solvents (validated via Karl Fischer titration), and repeating reactions under identical conditions (temperature, stirring rate). Report yields as averages of ≥3 trials with standard deviations .

Q. How can researchers cross-validate spectral data when structural analogs are unavailable?

  • Methodological Answer : Combine experimental NMR with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Cross-reference with IR (e.g., S=O stretching at ~1370 cm⁻¹) and high-resolution MS to confirm molecular formulas .

Q. Safety and Protocol Optimization

Q. What emergency protocols are recommended for accidental exposure during large-scale reactions?

  • Methodological Answer : Immediate decontamination with copious water (15+ minutes for skin/eyes) and neutralization of spills using sodium bicarbonate. Implement secondary containment trays and emergency showers in labs. Document incident reports to refine risk assessments .

Q. How can researchers design kinetic studies to evaluate hydrolytic stability under varying pH conditions?

  • Methodological Answer : Prepare buffered solutions (pH 1–13) and monitor hydrolysis via UV-Vis at λmax ~270 nm. Use pseudo-first-order kinetics to calculate rate constants (k) and half-lives. Compare Arrhenius parameters (Eₐ, lnA) across pH ranges to model degradation pathways .

Properties

IUPAC Name

4,5-dichloro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZBDEJHZYVWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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